2-Methyl-1-hexen-3-yne
Overview
Description
2-Methyl-1-hexen-3-yne is a chemical compound with the molecular formula C7H10 . It is also known by other names such as 1-Hexen-3-yne, 2-methyl-, and Ethyl isopropenyl acetylene .
Synthesis Analysis
The synthesis of 2-Methyl-1-hexen-3-yne has been reported in several studies. For instance, one study synthesized four new β-diketonate copper(I) complexes containing the ene−yne 2-methyl-1-hexen-3-yne . These complexes were characterized by FT-IR and 1H and 13C NMR .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-hexen-3-yne consists of seven carbon atoms and ten hydrogen atoms . The InChIKey for this compound is IXPWKHNDQICVPZ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-1-hexen-3-yne are not detailed in the search results, it’s worth noting that this compound has been used in the synthesis of β-diketonate copper(I) complexes .Physical And Chemical Properties Analysis
2-Methyl-1-hexen-3-yne has a molecular weight of 94.15 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 112.4±9.0 °C at 760 mmHg, and a vapour pressure of 25.7±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 33.6±0.8 kJ/mol .Scientific Research Applications
Thermal Rearrangements Studies
- 2-Methyl-1-hexen-3-yne has been studied for its thermal rearrangement behaviors. Research using density functional theory and other high-level ab initio methods provided insights into the pyrolysis reactions and product distributions of this compound (Bozkaya & Özkan, 2012).
Chemical Reactions with Metal Clusters
- Studies on the reactions of 2-methyl-1-hexen-3-yne with Fe3(CO)12 revealed interesting outcomes, including cluster opening or fragmentation and alkyne dimerization. This research contributes to understanding the structural and isomeric properties of such metal-alkyne complexes (Gervasio et al., 2008).
Formation of Alkenylcarbyne Derivatives
- The compound has been used to synthesize hydride alkenylcarbyne derivatives, shedding light on reaction mechanisms involving hydrogen migrations and the role of metal centers (Collado et al., 2011).
Study in Polymerization Processes
- Its relative inhibitory effects on the polymerization of vinyl acetate were measured, contributing to the understanding of the impact of various compounds on polymerization rates (Georgieff et al., 1964).
Investigation in Anionic Polymerization
- 2-Methyl-1-hexen-3-yne has been studied for its behavior in anionic polymerization, particularly focusing on the effect of substituents at specific positions (Ochiai et al., 2002).
Copper(I) Complexes Synthesis
- The compound has been employed in synthesizing β-diketonate copper(I) complexes, contributing to the field of coordination chemistry and materials science (Chen et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-methylhex-1-en-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWKHNDQICVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177625 | |
Record name | 1-Hexen-3-yne, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-hexen-3-yne | |
CAS RN |
23056-94-2 | |
Record name | 1-Hexen-3-yne, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexen-3-yne, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1-hexen-3-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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